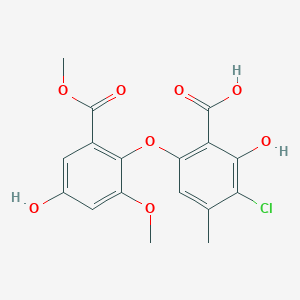
Isodihydromaldoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodihydromaldoxin is a naturally occurring compound isolated from the fungus genus XylariaThis compound has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodihydromaldoxin can be synthesized through a series of chemical reactions involving the precursor compoundsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the fungus Xylaria. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using various purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Isodihydromaldoxin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield oxidized diphenyl ether derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Isodihydromaldoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of diphenyl ethers.
Mechanism of Action
The mechanism of action of isodihydromaldoxin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of the inflammatory cytokine CXCL10 by interfering with the signaling pathways activated by lipopolysaccharides and interferon-gamma. This inhibition reduces the recruitment of inflammatory cells, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Isodihydromaldoxin is structurally similar to other diphenyl ethers such as dihydromaldoxin and dechlorodihydromaldoxin. it is unique in its specific functional groups and biological activities. Compared to dihydromaldoxin, this compound has a different arrangement of hydroxyl and methoxy groups, which contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Dihydromaldoxin
- Dechlorodihydromaldoxin
- Maldoxin
- Maldoxone
Properties
Molecular Formula |
C17H15ClO8 |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClO8/c1-7-4-10(12(16(21)22)14(20)13(7)18)26-15-9(17(23)25-3)5-8(19)6-11(15)24-2/h4-6,19-20H,1-3H3,(H,21,22) |
InChI Key |
XKKQZJGDCFDION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)O)C(=O)O)OC2=C(C=C(C=C2OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


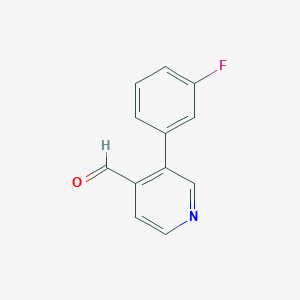
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
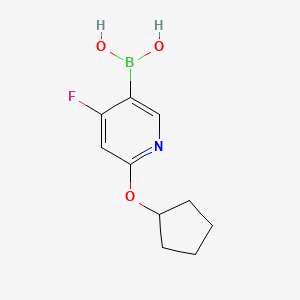
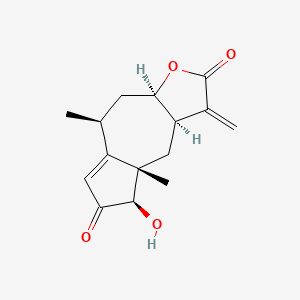
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
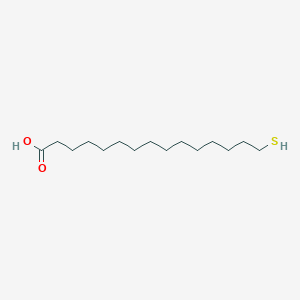
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090936.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
